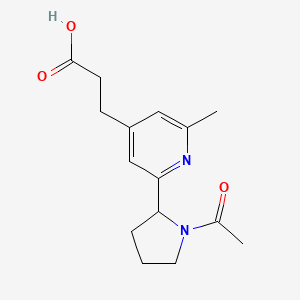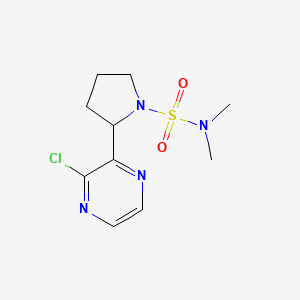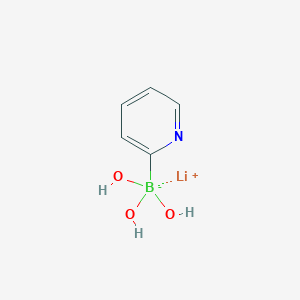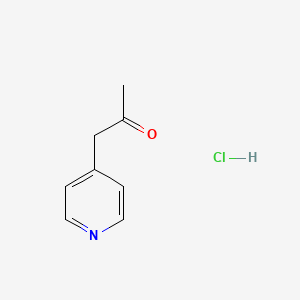
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, also known as TMPyP, is a synthetic compound that has been used in a variety of scientific research applications. It is a relatively new compound, and its potential applications are still being explored. TMPyP has been found to have a variety of biochemical and physiological effects, and is being studied for its potential to provide new treatments for a range of medical conditions.
Scientific Research Applications
Alzheimer's Disease Research
A class of 2,4-disubstituted pyrimidines, which includes compounds related to N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, has been studied for their potential in treating Alzheimer's Disease (AD). These compounds were evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. Specific compounds in this class have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in AD research. For example, certain derivatives were found to be potent and selective BuChE inhibitors, displaying significant inhibition compared to the reference drug galanthamine (Mohamed et al., 2011).
Antitumor Activities
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine derivatives have been synthesized and evaluated for their antitumor activities. Some of these derivatives exhibited significant antitumor properties, highlighting the potential of these compounds in cancer research (Chu De-qing, 2011).
Histamine H4 Receptor Ligands
Studies on 2-aminopyrimidines, which are structurally related to N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine, have identified these compounds as ligands of the histamine H4 receptor (H4R). These ligands have shown potential as anti-inflammatory agents and in pain management. Modifications to their structure have led to compounds with increased potency and activity in animal models (Altenbach et al., 2008).
Antifungal Effect
Derivatives of N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine have been synthesized and tested for their antifungal properties. Some compounds demonstrated effective antifungal activity against species like Aspergillus terreus and Aspergillus niger, suggesting their potential use as antifungal agents (Jafar et al., 2017).
properties
IUPAC Name |
N,N,6-trimethyl-2-(4-methylpiperidin-4-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-10-9-11(17(3)4)16-12(15-10)13(2)5-7-14-8-6-13/h9,14H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRPEIJMAQTJKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2(CCNCC2)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














